molecular formula C15H26O2 B12753057 (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate CAS No. 93892-05-8

(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate

Cat. No.: B12753057
CAS No.: 93892-05-8
M. Wt: 238.37 g/mol
InChI Key: HCPAIAFKHZTLIH-IHRRRGAJSA-N
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Description

(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate, also known as menthyl isovalerate, is an organic compound with the molecular formula C15H28O2. It is a derivative of menthol and isovaleric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate typically involves the esterification of menthol with isovaleric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its soothing and cooling effects, similar to menthol, in topical formulations.

    Industry: Widely used in the fragrance and flavor industries for its minty aroma.

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate involves its interaction with sensory receptors in the skin and mucous membranes. The compound activates transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for the sensation of coolness. This activation leads to a cooling effect, making it useful in topical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate is unique due to its specific ester group derived from isovaleric acid, which imparts a distinct aroma and cooling effect compared to other menthol derivatives .

Properties

CAS No.

93892-05-8

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-13(11(3)4)7-6-12(14)5/h10,12-14H,3,6-9H2,1-2,4-5H3/t12-,13-,14-/m0/s1

InChI Key

HCPAIAFKHZTLIH-IHRRRGAJSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1OC(=O)CC(C)C)C(=C)C

Canonical SMILES

CC1CCC(CC1OC(=O)CC(C)C)C(=C)C

Origin of Product

United States

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